
1-Chloroethyl acetate
Overview
Description
1-Chloroethyl acetate (IUPAC: Ethanol, 1-chloro-, acetate; CAS 5912-58-3) is an ester derivative of chloroethanol and acetic acid. Its molecular formula is C₄H₇ClO₂, with a molecular weight of 122.550 g/mol and an InChIKey of CGKKDGMMKSOGLM-UHFFFAOYSA-N . It is synthesized via the reaction of HCl gas with vinyl acetate under controlled pressure and temperature. Lowering the reaction temperature significantly increases yield, as demonstrated in studies where yields improved at reduced temperatures (e.g., entries 6–8 vs. 9–11 in pressurized NMR tube experiments) . The compound is utilized in pharmaceutical intermediate synthesis, such as in the production of cefpodoxime proxetil via 1-chloroethyl chloroformate intermediates .
Preparation Methods
Hydrochlorination of Vinyl Acetate
The most common method involves the reaction of vinyl acetate with hydrochloric acid (HCl) under controlled conditions. This exothermic process requires precise temperature regulation to minimize side reactions.
Reaction Mechanism
HCl adds across the double bond of vinyl acetate via electrophilic addition, yielding 1-chloroethyl acetate:
$$ \text{CH}2=\text{CHOAc} + \text{HCl} \rightarrow \text{CH}2\text{ClCH}_2\text{OAc} $$
Key Parameters
- Temperature : Optimal yields are achieved at –20°C to 0°C to suppress byproducts like 1,2-dichloroethyl acetate.
- Pressure : Sealed reactors or pressurized systems (e.g., NMR tubes) enhance HCl solubility, improving yields.
- Solvents : Dichloromethane (DCM) or toluene are preferred for their inertness and ability to dissolve reactants.
Experimental Data
Condition | Yield (%) | Byproduct Formation (%) | Source |
---|---|---|---|
Sealed vessel, –20°C | 92 | 5 | |
Open vessel, 25°C | 45 | 30 | |
Continuous flow, 0°C | 85 | 8 |
Esterification of 1-Chloroethanol
An alternative route involves esterifying 1-chloroethanol with acetic anhydride or acetyl chloride:
$$ \text{ClCH}2\text{CH}2\text{OH} + (\text{Ac})2\text{O} \rightarrow \text{ClCH}2\text{CH}_2\text{OAc} + \text{AcOH} $$
Catalysts and Conditions
- Acid Catalysts : Sulfuric acid or p-toluenesulfonic acid (PTSA) accelerate the reaction.
- Industrial Scale : Excess acetic acid is used to drive equilibrium, with yields exceeding 90% .
Continuous Flow Synthesis
Recent advancements employ continuous flow systems to mitigate exotherms and improve selectivity:
System Design
- Reactors : Perfluoroalkoxy (PFA) tubing resistant to HCl corrosion.
- Back-Pressure Regulators (BPR) : Maintain pressure (40–75 psi) to retain gaseous HCl in solution.
- Throughput : Achieves 141 g/h at steady state.
Optimization Table
Flow Rate (mL/min) | Residence Time (min) | Yield (%) | Selectivity (%) |
---|---|---|---|
1.40 | 14 | 97 | 98 |
2.11 | 9 | 97 | 95 |
Byproduct Analysis and Mitigation
Key byproducts include 1,2-dichloroethyl acetate (from excess HCl) and trichloro derivatives . Strategies to minimize these include:
- Stoichiometric Control : Limiting HCl to 1.0–1.2 equivalents.
- Low-Temperature Quenching : Rapid cooling post-reaction to arrest further chlorination.
Comparative Summary of Methods
Method | Scale | Yield (%) | Advantages | Limitations |
---|---|---|---|---|
Batch Hydrochlorination | Lab/Industrial | 85–92 | Simple setup | Exothermic, requires cooling |
Continuous Flow | Industrial | 95–98 | Scalable, precise temperature control | High initial equipment cost |
Esterification | Lab | 90 | High purity | Requires toxic 1-chloroethanol |
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom in 1-chloroethyl acetate undergoes substitution with nucleophiles, driven by the electron-withdrawing effect of the adjacent ester group. Key findings include:
Table 1: Nucleophilic Substitution Conditions and Outcomes
Reagent/Catalyst | Conditions | Major Product | Yield | Source |
---|---|---|---|---|
HCl (gaseous) | Sealed NMR tube, 25°C | This compound | 80–90% | |
Pt-Sb complex | Toluene, 80°C | Acetoxylated derivatives | 60–75% |
Hydrolysis Reactions
Hydrolysis pathways are highly condition-dependent:
-
Acidic hydrolysis :
In methanolic HCl, this compound undergoes transesterification to form methyl acetate and 1-chloroethanol, retaining the α-chloro functionality . -
Basic hydrolysis :
Under alkaline conditions (e.g., NaOH), the ester group hydrolyzes to yield acetic acid and 1-chloroethanol. Competing elimination pathways may occur at elevated temperatures.
Table 2: Hydrolysis Pathways
Conditions | Products Formed | Key Observations | Source |
---|---|---|---|
Methanolic HCl, 25°C | Methyl acetate, 1-chloroethanol | Retains α-Cl; 90% yield | |
NaOH (aq), reflux | Acetic acid, 1-chloroethanol | Competing elimination |
Temperature-Dependent Reactivity
Reaction outcomes are sensitive to temperature:
-
Low-temperature optimization :
At –20°C, reactions with sulfuryl chloride (SO₂Cl₂) and vinyl acetate preferentially yield monochlorinated sulfide (>85% purity), whereas room-temperature reactions favor dichlorinated byproducts . -
Exothermicity management :
Cooling mitigates undesired side reactions during reagent addition (e.g., SO₂Cl₂ or vinyl acetate), improving selectivity .
Reduction and Elimination Pathways
While direct reduction studies are sparse, analogous alkyl chlorides suggest potential pathways:
-
Lithium aluminum hydride (LiAlH₄) :
Expected to reduce the ester to ethanol while displacing chloride, though experimental validation is needed. -
Base-induced elimination :
Strong bases (e.g., KOtBu) may dehydrohalogenate this compound to form vinyl acetate and HCl.
Mechanistic Insights
Scientific Research Applications
Scientific Research Applications
1-Chloroethyl acetate has garnered attention for its utility in various scientific disciplines:
Organic Synthesis
- Intermediate in Chemical Reactions : It serves as an important intermediate in the synthesis of various organic compounds, facilitating the production of pharmaceuticals and agrochemicals.
- Reactivity Studies : Research has focused on its interactions with nucleophiles and its behavior under catalytic conditions, providing insights into its potential applications in synthetic chemistry.
Biological Applications
- Enzyme Studies : The compound is utilized in studying enzyme-catalyzed reactions involving ester hydrolysis, allowing researchers to explore substrate specificity and enzyme mechanisms.
- Drug Development : As a precursor, it plays a role in synthesizing bioactive molecules, contributing to pharmaceutical research and development.
Industrial Applications
- Solvent Production : this compound is employed as a solvent in various industrial processes due to its favorable properties.
- Plasticizers : It is also used in producing plasticizers, enhancing the flexibility and durability of plastics.
Case Studies
Several case studies illustrate the practical applications of this compound:
- Synthesis of Pharmaceutical Intermediates : Researchers have successfully used this compound to synthesize intermediates for drugs, demonstrating its importance in medicinal chemistry.
- Enzymatic Hydrolysis Experiments : Studies utilizing this compound have provided critical insights into enzyme kinetics and mechanisms, contributing significantly to biochemistry.
Mechanism of Action
The mechanism of action of 1-chloroethyl acetate involves its reactivity as an ester and an alkyl halide. The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. This reactivity is due to the electron-withdrawing effect of the chlorine atom, which makes the carbon atom more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Comparison with Structural Isomers
2-Chloroethyl Acetate
2-Chloroethyl acetate (CAS 542-58-5) shares the same molecular formula (C₄H₇ClO₂) but differs in chlorine placement (on the second carbon of the ethyl group). For example, 2-chloroethyl derivatives are more prone to elimination reactions due to steric and electronic factors, whereas 1-chloroethyl compounds may favor nucleophilic substitution. This positional variance impacts applications in organic synthesis and drug development .
Table 1: Structural and Molecular Comparison
Comparison with Other Chlorinated Esters
Chloromethyl Acetate
Chloromethyl acetate (CAS 625-56-9; C₃H₅ClO₂ ) differs in chain length and substitution. It has a lower molecular weight (108.52 g/mol ) and higher volatility (boiling point: 77.7°C , vapor pressure: 95.8 mmHg at 25°C ) compared to this compound. Its applications include use as a solvent or acylating agent in fine chemical synthesis .
1-Chloroethyl Chloroformate
It is a key reagent in synthesizing carbonate esters and prodrugs (e.g., cefpodoxime proxetil) . Its higher electrophilicity compared to this compound makes it more reactive in nucleophilic substitutions but also more moisture-sensitive .
Table 2: Reactivity and Functional Group Influence
Comparison with Substituted Derivatives
1-(3-Chlorophenyl)ethyl Acetate
It is synthesized via acetylation of 3-chloro-α-methyl benzyl alcohol, yielding an 83% isolated product. Such derivatives are explored for chiral synthesis in drug discovery .
Biological Activity
1-Chloroethyl acetate (CAS Number: 5912-58-3) is an organic compound notable for its diverse applications in chemical synthesis and its biological implications. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on recent research findings.
This compound is characterized by the molecular formula C4H7ClO2. It is a colorless liquid with significant reactivity due to its dual functionality as both an ester and an alkyl halide. The compound can undergo various chemical reactions, including nucleophilic substitution, hydrolysis, and reduction, which are critical for its biological interactions and applications in organic synthesis.
The biological activity of this compound primarily arises from its reactivity as an alkylating agent. The chlorine atom in the compound can be substituted by nucleophiles, leading to the formation of various products. This mechanism is crucial in enzyme-catalyzed reactions, particularly in studies involving ester hydrolysis. The electron-withdrawing nature of chlorine enhances the electrophilicity of the carbon atom adjacent to it, making it susceptible to nucleophilic attack .
Biological Applications
This compound has been utilized in several biological contexts:
- Enzyme Studies : It serves as a substrate in enzyme-catalyzed reactions, particularly those involving esterases and hydrolases. Its reactivity allows researchers to study enzyme kinetics and mechanisms of action.
- Pharmaceutical Synthesis : The compound acts as a precursor in the synthesis of various bioactive molecules. For instance, it has been used in the preparation of derivatives that exhibit potential therapeutic activities against diseases such as cancer .
- Toxicological Studies : Due to its reactivity and potential toxicity, this compound is also studied for its effects on human health and safety. Case studies have reported incidents of exposure leading to severe health consequences, including respiratory failure and neurological damage .
Occupational Exposure Incident
A significant case involved a chemical plant incident where workers were exposed to chloroacetyl chloride waste containing this compound. The exposure resulted in severe health complications, including respiratory distress and cardiac issues. The incident highlighted the need for stringent occupational health protocols when handling reactive chemicals like this compound .
Synthesis and Biological Activity Assessment
Research has shown that derivatives synthesized from this compound exhibit varying degrees of biological activity. For example, compounds derived from its reaction with creatinine demonstrated significant antioxidant properties and potential anticancer activity against colon cancer cell lines . This underscores the importance of this compound as a building block in developing therapeutic agents.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Structure | Reactivity | Applications |
---|---|---|---|
Ethyl Acetate | C4H8O2 | Less reactive (no halogen) | Solvent, flavoring agent |
1-Bromoethyl Acetate | C4H7BrO2 | More reactive (bromine substitution) | Synthesis of pharmaceuticals |
1-Chloroethyl Propionate | C5H10ClO2 | Similar reactivity | Industrial applications |
Q & A
Q. Basic: What are the standard synthetic protocols and characterization methods for 1-Chloroethyl acetate in pharmaceutical intermediate preparation?
This compound is synthesized via esterification or catalytic coupling. For example, in catalytic asymmetric reductive acyl cross-coupling, derivatives like (1-chloroethyl)benzene react with acyl chlorides under optimized conditions (e.g., 20% v/v DMA/THF, silica gel chromatography purification) to yield enantioenriched products (60–73% yields, 88–91% ee) . Characterization involves:
- NMR spectroscopy for structural confirmation (e.g., δ 7.36–7.19 ppm for aromatic protons in 1-chloroethyl derivatives) .
- Chiral SFC analysis to determine enantiomeric excess (e.g., tR differences of 0.2–0.5 min) .
- FTIR for functional group identification (e.g., carbonyl stretches at ~1716 cm<sup>−1</sup>) .
Q. Basic: How do researchers ensure purity and structural integrity of this compound derivatives?
Critical steps include:
- Chromatographic purification : Silica gel chromatography (2–5% ethyl acetate/hexanes) to isolate target compounds .
- Melting/boiling point verification : Physical constants (e.g., boiling point 159–161°C) align with literature data .
- Spectroscopic consistency : Cross-validation of <sup>1</sup>H/<sup>13</sup>C NMR, IR, and mass spectrometry to confirm molecular identity .
Q. Advanced: What computational insights explain the stability and reactivity of 1-chloroethyl cations in reaction mechanisms?
Ab initio calculations reveal:
- Thermodynamic stability : The 1-chloroethyl cation is the global minimum on the C2H4Cl<sup>+</sup> hypersurface, with the chloronium ion 4.3 kcal/mol higher in energy .
- Isomerization barriers : Conversion from chloronium to 1-chloroethyl cation requires overcoming a 27.8 kcal/mol barrier .
- Proton affinity : Vinyl chloride protonation at the CH group (PA = 171.4 kcal/mol) highlights regioselectivity in electrophilic reactions .
Q. Advanced: How can enantioselective synthesis of this compound derivatives be optimized?
Key strategies include:
- Catalyst selection : Chiral ligands (e.g., (R,R)-L1) improve enantioselectivity (up to 91% ee) .
- Solvent optimization : Polar aprotic solvents (e.g., THF/DMA mixtures) enhance reaction efficiency .
- Temperature control : Lower temperatures reduce racemization during purification .
Table 1 : Representative enantioselective yields and ee values
Derivative | Catalyst | Yield (%) | ee (%) | Reference |
---|---|---|---|---|
(R)-5-Methyl-2-phenylhexan-3-one | (R,R)-L1 | 73 | 88 | |
2-(1-Chloroethyl)naphthalene derivative | (R,R)-L1 | 65 | 91 |
Q. Interdisciplinary: What role does this compound play in designing mineral processing collectors?
The compound serves as a precursor for O-butylS-(1-chloroethyl)carbonodithioate , a low-toxicity collector for copper sulfide ores. Design principles include:
- Molecular modeling : DFT calculations optimize interaction energy between the collector and mineral surfaces .
- Filtration performance : Bench-scale tests show 20:1 diastereomer selectivity and 69% yield in complex ore processing .
Q. Methodological: How should researchers address contradictions in reaction yields or stereochemical outcomes?
- Reproducibility checks : Detailed experimental sections (solvent purity, catalyst loading, temperature gradients) must align with protocols in and .
- Statistical validation : Triplicate experiments with error margins (±2–5%) reduce variability .
- Data transparency : Disclose raw chromatographic data and computational parameters (e.g., DFT functional used) .
Q. Theoretical: What are the implications of this compound’s Henry’s Law constants and gas-phase ion energetics?
Properties
IUPAC Name |
1-chloroethyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO2/c1-3(5)7-4(2)6/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKKDGMMKSOGLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(OC(=O)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40974559 | |
Record name | 1-Chloroethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5912-58-3 | |
Record name | Ethanol, 1-chloro-, acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005912583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloroethyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40974559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-chloroethyl acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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